1-(3,4-DIFLUOROBENZOYL)-4-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]PIPERAZINE
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Overview
Description
1-(3,4-DIFLUOROBENZOYL)-4-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]PIPERAZINE is a complex organic compound that features multiple functional groups, including fluorinated benzoyl, nitrophenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIFLUOROBENZOYL)-4-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Intermediate: The initial step could involve the fluorination of a benzoyl precursor using reagents like fluorine gas or a fluorinating agent under controlled conditions.
Nitrophenyl Addition: The nitrophenyl group can be introduced through nitration reactions, often using nitric acid and sulfuric acid.
Piperazine Coupling: The final step might involve coupling the benzoyl and nitrophenyl intermediates with piperazine under basic conditions, possibly using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIFLUOROBENZOYL)-4-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands, given the presence of the piperazine and nitrophenyl groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of bioactive functional groups.
Industry
In the industrial sector, this compound might find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIFLUOROBENZOYL)-4-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]PIPERAZINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorobenzoyl)-4-(4-fluorophenyl)piperazine: Similar structure but lacks the nitrophenyl and methylpiperidinyl groups.
1-(3,4-Difluorobenzoyl)-4-(4-nitrophenyl)piperazine: Similar structure but lacks the fluorophenyl and methylpiperidinyl groups.
Uniqueness
1-(3,4-DIFLUOROBENZOYL)-4-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]PIPERAZINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorinated and nitro groups, along with the piperazine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3/c1-15-4-6-27(7-5-15)20-14-21(22(30(32)33)13-19(20)26)28-8-10-29(11-9-28)23(31)16-2-3-17(24)18(25)12-16/h2-3,12-15H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNOUHZZYKYDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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